molecular formula C22H25N5O5 B2839911 ethyl 4-(3-(2-ethoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-31-0

ethyl 4-(3-(2-ethoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

Cat. No. B2839911
CAS RN: 877644-31-0
M. Wt: 439.472
InChI Key: VIKKMEQFWBLWHX-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely found in nature and are often responsible for the pleasant fragrances of fruits and flowers .


Synthesis Analysis

Esters are typically formed by condensation of an acid and an alcohol with the elimination of a molecule of water . This process is known as esterification .


Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters can participate in a variety of chemical reactions, including hydrolysis, reduction, and Claisen condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 2-Ethoxyethyl acetate, a related ester, is a liquid at room temperature and is used as a solvent .

Scientific Research Applications

Isomerization and Synthesis Methods

Research has explored the isomerization processes involving the imidazolide linkage in related tricyclic systems. One study focused on the rearrangement through fission and recyclization of the pyrimidine ring, influenced by electronic factors of substituents. This mechanism provides insights into the behavior of similar compounds under specific conditions (Itaya et al., 1999).

Antimicrobial Activities

The synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which share structural similarities with the compound , has been reported. These synthesized compounds showed potential antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria, underscoring the relevance of such compounds in medicinal chemistry (Sharma, Sharma, & Rane, 2004).

Chemical Synthesis and Characterization

Another study highlighted the synthesis of Schiff and Mannich bases of Isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, demonstrating a methodological approach to structurally diverse compounds that could have varied biological activities (Bekircan & Bektaş, 2008).

Green Chemistry Approaches

A study on eco-friendly methodologies for synthesizing aromatic esters, including those used as cosmetic ingredients, showcases the potential of using green chemistry principles for the synthesis of compounds with similar structures. This approach emphasizes the importance of environmentally friendly methods in chemical synthesis (Villa et al., 2005).

Analytical and Synthetic Applications

The availability of dimethyl derivatives of imidazolinone herbicides has led to the development of efficient gas chromatographic methods for trace analysis of these compounds, indicating the utility of similar chemical structures in analytical chemistry (Anisuzzaman et al., 2000).

Antioxidant Potential

Compounds derived from red seaweed, structurally related to the compound of interest, were characterized for their potential antioxidant activities. This research highlights the significance of natural and synthetic compounds with antioxidant properties for pharmaceutical and food industries (Chakraborty et al., 2016).

Safety and Hazards

Like many organic compounds, esters can pose safety hazards. For example, 2-Ethoxyethyl acetate can be absorbed through inhalation, ingestion, and dermally and should be avoided . It may form an explosive mixture with air and is also incompatible with strong acids, strong alkalis, and nitrates .

properties

IUPAC Name

ethyl 4-[2-(2-ethoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-5-31-12-11-25-19(28)17-18(24(4)22(25)30)23-21-26(17)13-14(3)27(21)16-9-7-15(8-10-16)20(29)32-6-2/h7-10,13H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKKMEQFWBLWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(=O)OCC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(3-(2-ethoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

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